molecular formula C18H17NO7 B139644 N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine CAS No. 88295-23-2

N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine

Cat. No.: B139644
CAS No.: 88295-23-2
M. Wt: 359.3 g/mol
InChI Key: PHFXRWNRHDASFI-JKSUJKDBSA-N
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Description

N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine is a complex organic compound characterized by its unique structural features It contains a benzodioxole ring, a hydroxy group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the hydroxy group, and the attachment of the phenylmethoxycarbonylamino group. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of Phenylmethoxycarbonylamino Group: This step may involve the reaction of the intermediate compound with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Biological Activities

N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine has been studied for its potential pharmacological effects:

  • Prodrug for Norepinephrine : It serves as a precursor to Droxidopa (L-threo-3-(3,4-methylenedioxyphenyl)serine), which is used in treating orthostatic hypotension and symptoms associated with Parkinson's disease. Droxidopa is converted to norepinephrine in the body by dopa decarboxylase .

Therapeutic Applications

The therapeutic implications of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine include:

  • Neurological Disorders : Due to its role in norepinephrine synthesis, it may have applications in managing conditions like Parkinson's disease and other neurodegenerative disorders.
  • Orthostatic Hypotension Treatment : As a prodrug for norepinephrine, it helps manage blood pressure in patients suffering from orthostatic hypotension .

Case Studies

  • Droxidopa Efficacy : In clinical trials, Droxidopa has shown significant efficacy in improving blood pressure and reducing symptoms of dizziness and lightheadedness in patients with neurogenic orthostatic hypotension. The conversion from N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine to Droxidopa is crucial for these therapeutic effects .
  • Synthesis Optimization : Research has focused on optimizing the synthesis of N-Benzyloxycarbonyl derivatives to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency .

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl DL-threo-b-(3,4-Methylenedioxyphenyl)serine
  • (2S,3R)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
  • (2S,3R)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine, a derivative of threo-3-(3,4-methylenedioxyphenyl)serine, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine has the molecular formula C18H17NO7 and a molecular weight of 345.34 g/mol. It is characterized by the presence of a benzyloxycarbonyl group and a methylenedioxyphenyl moiety, which contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC18H17NO7
Molecular Weight345.34 g/mol
Density1.441 g/cm³ (predicted)
Boiling Point614.4 °C (predicted)
SolubilityChloroform

Synthesis

The synthesis of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine involves several steps starting from threo-3-(3,4-methylenedioxyphenyl)serine. The process typically includes the protection of the amino group using benzyloxycarbonyl chloride followed by purification to achieve the desired optical isomer .

Research indicates that N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine exhibits several biological activities:

  • Cytotoxicity : Studies have shown that this compound can influence cytotoxic effector cells, potentially enhancing their activity against tumor cells .
  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes related to melanogenesis, making it a candidate for skin-related applications .

Case Studies

  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine enhances the activity of cytotoxic T cells against cancer cell lines. The presence of this compound was associated with increased cytolytic activity in T killer cells .
  • Melanogenesis Inhibition : A study focused on its effects on B16F10 melanoma cells showed that this compound significantly reduced melanin production while exhibiting low cytotoxicity. This suggests its potential as an anti-melanogenic agent .

Comparative Analysis with Other Compounds

The biological activity of N-Benzyloxycarbonyl DL-threo-β-(3,4-Methylenedioxyphenyl)serine can be compared with other related compounds in terms of their efficacy in inhibiting tyrosinase and melanin production.

CompoundTyrosinase InhibitionMelanin Production ReductionCytotoxicity Level
N-Benzyloxycarbonyl DL-threo-β-(3,4-MDP)ModerateSignificantLow
Kojic AcidHighModerateModerate
Other Tyrosinase InhibitorsVariesVariesVaries

Properties

IUPAC Name

(2S,3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXRWNRHDASFI-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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